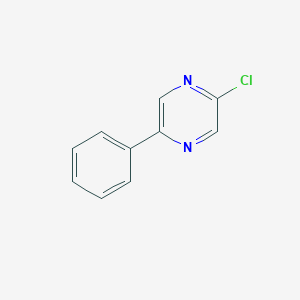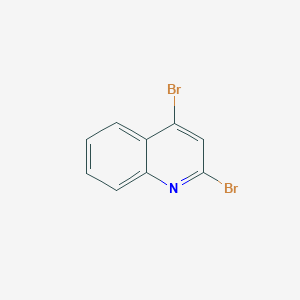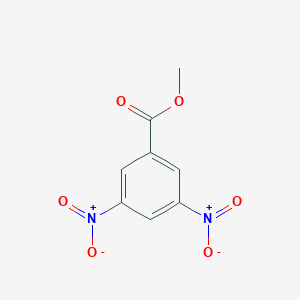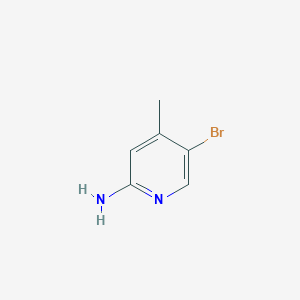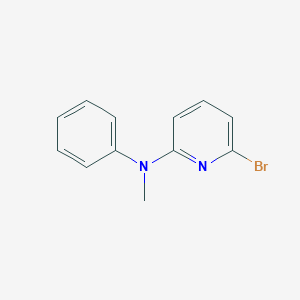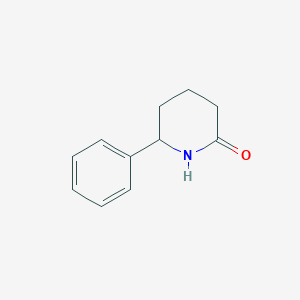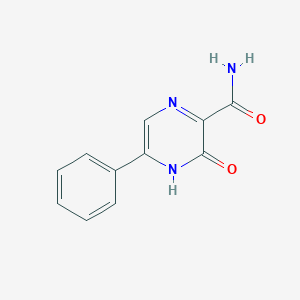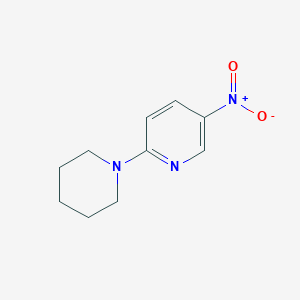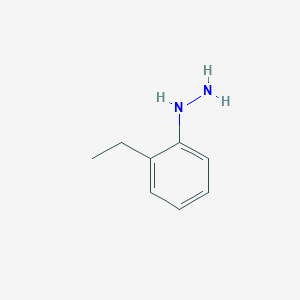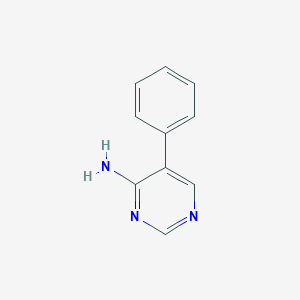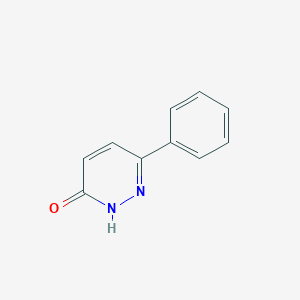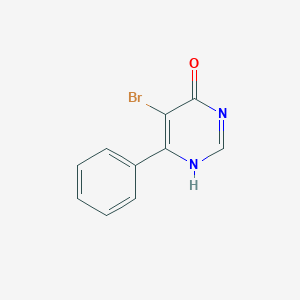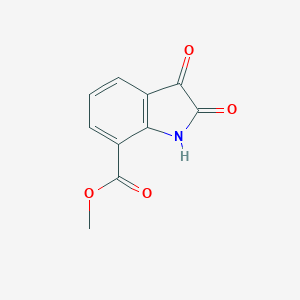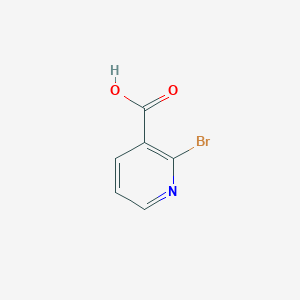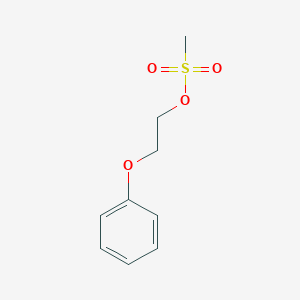
2-Phenoxyethyl methanesulfonate
Descripción general
Descripción
2-Phenoxyethyl methanesulfonate (PEMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEMS is a sulfonate ester that is commonly used as a reagent for the protection of hydroxyl groups in organic synthesis. In addition, PEMS has been found to exhibit various biological activities, making it a promising candidate for future research.
Mecanismo De Acción
2-Phenoxyethyl methanesulfonate has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. The mechanism of action of 2-Phenoxyethyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
2-Phenoxyethyl methanesulfonate has been shown to exhibit various biochemical and physiological effects in cells. For example, 2-Phenoxyethyl methanesulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-Phenoxyethyl methanesulfonate has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenoxyethyl methanesulfonate is a useful reagent for the protection of hydroxyl groups in organic synthesis due to its selectivity and ease of use. However, 2-Phenoxyethyl methanesulfonate has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 2-Phenoxyethyl methanesulfonate. One area of interest is the development of new synthetic methods for the production of 2-Phenoxyethyl methanesulfonate and related compounds. Another area of interest is the investigation of the mechanism of action of 2-Phenoxyethyl methanesulfonate and its potential as a therapeutic agent for various diseases. Finally, the development of new applications for 2-Phenoxyethyl methanesulfonate in fields such as materials science and catalysis is also an area of potential future research.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl methanesulfonate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 2-Phenoxyethyl methanesulfonate is in the protection of hydroxyl groups in organic synthesis. 2-Phenoxyethyl methanesulfonate can selectively protect primary and secondary hydroxyl groups, making it a useful reagent for the synthesis of complex molecules.
Propiedades
Número CAS |
141482-06-6 |
|---|---|
Nombre del producto |
2-Phenoxyethyl methanesulfonate |
Fórmula molecular |
C9H12O4S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
2-phenoxyethyl methanesulfonate |
InChI |
InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
CEWGIIZKTNAOIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
2-phenoxyethyl Methanesulfonate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

